molecular formula C6H6N2O4 B1594833 5-Methylorotic acid CAS No. 3993-73-5

5-Methylorotic acid

Cat. No.: B1594833
CAS No.: 3993-73-5
M. Wt: 170.12 g/mol
InChI Key: UQBMFARVSOQVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylorotic acid is a derivative of orotic acid, characterized by the presence of a methyl group at the fifth position of the pyrimidine ring. Its molecular formula is C6H6N2O4, and it has a molecular weight of 170.12 g/mol

Mechanism of Action

Target of Action

5-Methylorotic acid, a derivative of orotic acid, primarily targets the enzyme OMP decarboxylase (ODCase) . This enzyme plays a crucial role in the pyrimidine biosynthetic pathway, catalyzing the decarboxylation of orotidine monophosphate (OMP) to uridine monophosphate (UMP) .

Mode of Action

The interaction of this compound with its target, ODCase, results in a significant rate enhancement of the decarboxylation process . This interaction involves the monoanion of 1-methylorotate, although uncharged 1-methylorotic acid is also decarboxylated at a similar rate .

Biochemical Pathways

The action of this compound affects the pyrimidine biosynthetic pathway. The compound is involved in the decarboxylation of 1-methylorotate, a key step in the synthesis of pyrimidine nucleotides . The downstream effects of this pathway include the production of UMP, a precursor to the synthesis of RNA and DNA.

Pharmacokinetics

It is known that the rate of nonenzymatic decarboxylation of orotate derivatives, such as this compound, can be influenced by their removal from solvent water .

Result of Action

The action of this compound results in the enhanced decarboxylation of 1-methylorotate . This leads to an increase in the production of UMP, thereby influencing the synthesis of RNA and DNA. The molecular and cellular effects of this action are significant, as they impact the overall process of protein synthesis.

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors, particularly the solvent environment. For instance, the rate of nonenzymatic decarboxylation of orotate derivatives might be enhanced by their removal from solvent water . This suggests that the action of this compound can be modulated by changes in the solvent environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylorotic acid can be synthesized through multiple synthetic routes. One common method involves the reaction of propanoic acid, 2-(2,5-dioxo-4-imidazolidinylidene)-, ethyl ester with potassium hydroxide . The reaction typically requires controlled conditions to ensure the proper formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques is crucial in industrial settings to meet the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-Methylorotic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

5-Methylorotic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various pyrimidine derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its role in nucleotide metabolism and its potential effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a biomarker for certain diseases.

    Industry: this compound is utilized in the production of specialized chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

    Orotic Acid: The parent compound of 5-Methylorotic acid, differing by the absence of the methyl group at the fifth position.

    Thymine: A pyrimidine base found in DNA, structurally similar but with different functional groups.

    Uracil: Another pyrimidine base found in RNA, similar in structure but lacking the methyl group.

Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This methyl group at the fifth position influences its reactivity and interactions with biological molecules, distinguishing it from other pyrimidine derivatives.

Properties

IUPAC Name

5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-2-3(5(10)11)7-6(12)8-4(2)9/h1H3,(H,10,11)(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBMFARVSOQVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063257
Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-2,6-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3993-73-5
Record name 1,2,3,6-Tetrahydro-5-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3993-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylorotic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003993735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylorotic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methylorotic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-2,6-dioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-2,6-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-tetrahydro-5-methyl-2,6-dioxopyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.493
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYLOROTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X622X6K3B8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylorotic acid
Reactant of Route 2
5-Methylorotic acid
Reactant of Route 3
5-Methylorotic acid
Reactant of Route 4
5-Methylorotic acid
Reactant of Route 5
5-Methylorotic acid
Reactant of Route 6
5-Methylorotic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.